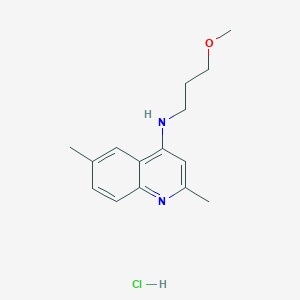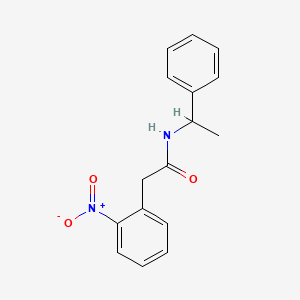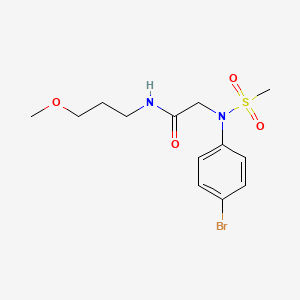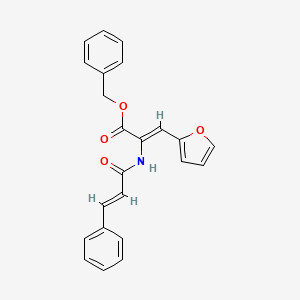![molecular formula C19H26N2O B5223653 N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
Mécanisme D'action
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide exerts its therapeutic effects by selectively inhibiting the activity of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide can induce apoptosis and cell cycle arrest in cancer cells, suppress the activation and proliferation of T cells in autoimmune disorders, and prevent the rejection of transplanted organs by suppressing the activation of immune cells.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis and cell cycle arrest in cancer cells, suppression of T cell activation and proliferation in autoimmune disorders, and prevention of organ rejection in transplant recipients. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its selectivity for PKC. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide selectively inhibits the activity of PKC, without affecting other kinases or cellular processes. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its potential toxicity. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-4-aminobenzamide. One of the future directions is to further investigate its therapeutic potential in various diseases, including cancer, autoimmune disorders, and transplant rejection. Another future direction is to develop more selective and less toxic inhibitors of PKC, which may have better therapeutic outcomes. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide involves several steps, including the reaction of 4-aminobenzamide with 1-adamantylbromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 1-bromoethyladamantane.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection. In cancer, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In transplant rejection, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to prevent the rejection of transplanted organs by suppressing the activation of immune cells.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-12(21-18(22)16-2-4-17(20)5-3-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSYHOSYSDENOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)

![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)


![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)